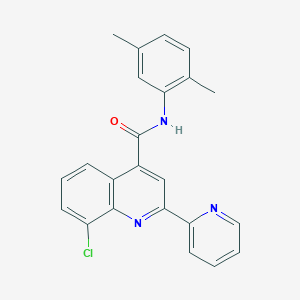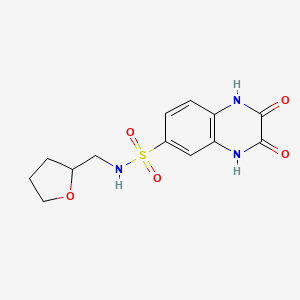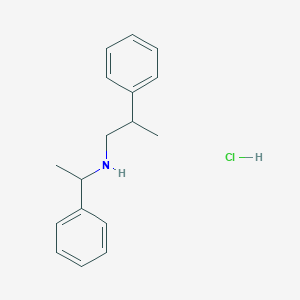![molecular formula C14H23N3O3S B4762502 N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4762502.png)
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide
説明
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that targets the activity of histone deacetylase (HDAC). It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide targets the activity of HDAC, which is an enzyme that plays a critical role in the regulation of gene expression. HDAC inhibitors such as N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide increase the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. In addition, N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process by which new blood vessels are formed in tumors.
実験室実験の利点と制限
One of the advantages of N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide is its specificity for HDAC, which makes it a useful tool for studying the role of HDAC in gene expression and disease. However, one of the limitations of N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide is its low solubility, which can make it difficult to work with in certain experiments. In addition, N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective HDAC inhibitors that can be used as therapeutic agents for the treatment of cancer and other diseases. Another area of research is the investigation of the role of HDAC in neurodegenerative diseases, and the potential use of HDAC inhibitors such as N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide in the treatment of these diseases. Finally, the development of new methods for the delivery of N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide to tumors and other disease sites is an important area of research that could lead to more effective treatments for cancer and other diseases.
科学的研究の応用
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as breast, lung, and prostate cancer. In addition, N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-16(2)11-5-10-15-14(18)12-6-8-13(9-7-12)17(3)21(4,19)20/h6-9H,5,10-11H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTKMDBKZRLNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-4-[methyl(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4762420.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4762430.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(4-ethylphenyl)acrylamide](/img/structure/B4762452.png)

![8-{[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4762460.png)

![2-[3-(4-methoxyphenyl)isoxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4762489.png)
![2-ethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4762497.png)
![2-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4762503.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)butanamide](/img/structure/B4762511.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4762519.png)